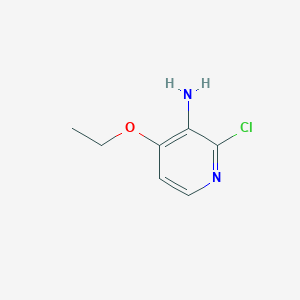

2-Chloro-4-ethoxypyridin-3-amine

Description

Significance of Pyridine (B92270) Core Structures in Organic Synthesis and Heterocyclic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of organic and medicinal chemistry. Current time information in Bangalore, IN.google.com Its six-membered ring, containing five carbon atoms and one nitrogen atom, imparts unique properties that make it a fundamental structural motif in a vast array of compounds. google.com The pyridine moiety is a key component in numerous pharmaceuticals, agrochemicals, catalysts, and functional materials. google.com

The presence of the nitrogen atom makes the pyridine ring electron-deficient and basic, influencing its reactivity in chemical transformations. Current time information in Bangalore, IN. It readily participates in various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it an invaluable building block for synthetic chemists. Current time information in Bangalore, IN.google.com The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and a ligand for metal ions is crucial for the biological activity of many pyridine-containing drugs. google.com Consequently, the pyridine scaffold is present in thousands of existing drug molecules and is a privileged structure in drug discovery. chemicalbook.com

Overview of Halogenated and Alkoxylated Aminopyridines in Contemporary Research

Within the broad class of pyridine derivatives, halogenated and alkoxylated aminopyridines represent a particularly important subclass. The introduction of halogen atoms (such as chlorine, fluorine, or iodine) and alkoxy groups (like ethoxy or methoxy) onto the aminopyridine core provides chemists with powerful tools to modulate the electronic properties, reactivity, and biological activity of the resulting molecules.

Halogenation of the pyridine ring can influence the acidity of protons, direct further substitution reactions, and serve as a handle for cross-coupling reactions to build molecular complexity. researchgate.net Chloro-substituted pyridines, for instance, are common intermediates in the synthesis of more complex heterocyclic systems. nih.gov Similarly, alkoxylated pyridines are of significant interest. The alkoxy group can alter the solubility and metabolic stability of a compound, which are critical parameters in drug design.

The combination of amino, halogen, and alkoxy substituents on a pyridine ring, as seen in compounds like 2-Chloro-4-ethoxypyridin-3-amine, creates a multifunctional scaffold. Each functional group can be selectively addressed in subsequent synthetic steps, allowing for the construction of diverse and complex molecular architectures.

Research Context for this compound within Pyridine Derivatives

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features strongly suggest its role as a valuable intermediate in synthetic and medicinal chemistry. Analogous compounds, such as 2-chloro-3-amino-4-methylpyridine, are known to be key intermediates in the synthesis of important pharmaceuticals, including the anti-HIV drug Nevirapine. google.comresearchgate.net

The research context for this compound can be inferred from the applications of similarly substituted pyridines. These compounds are frequently employed as building blocks in the synthesis of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases. chemicalbook.comresearchgate.netmdpi.com The chloro and amino groups on the pyridine ring are particularly useful for constructing the core structures of these inhibitors. The ethoxy group can be used to fine-tune the properties of the final molecule, such as its potency, selectivity, and pharmacokinetic profile. Therefore, the primary research application of this compound is likely as a precursor for the discovery and development of new biologically active compounds.

Chemical and Physical Properties

The specific experimental data for this compound is limited. However, based on the properties of structurally similar compounds, a general profile can be established.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis

The synthesis of this compound would likely follow established methods for the preparation of substituted pyridines. A plausible synthetic route could involve the multi-step transformation of a readily available pyridine precursor, incorporating the chloro, ethoxy, and amino functionalities through a series of controlled chemical reactions.

Applications in Synthesis

The utility of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The three different functional groups on the pyridine ring—amine, chloro, and ethoxy—offer multiple points for chemical modification.

The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

The chloro group can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.

This trifunctional nature makes this compound a valuable starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-4-ethoxypyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3 |

InChI Key |

WZQDOLOYWHGHMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=NC=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethoxypyridin 3 Amine

Functionalization and Derivatization of Pre-existing Pyridine (B92270) Scaffolds

Chlorination at the 2-Position

Introducing a chlorine atom specifically at the 2-position of a substituted pyridine ring requires controlled and selective methods. The presence of other functional groups, such as amino and ethoxy substituents, influences the reactivity and regioselectivity of the chlorination process.

Regioselective Halogenation Techniques

Regioselective halogenation aims to introduce a halogen at a specific position on the aromatic ring. For pyridine derivatives, the 2- and 6-positions are electronically activated towards nucleophilic attack, but direct electrophilic halogenation can be complex. A common and effective strategy involves the use of pyridine-N-oxides. The N-oxide activates the 2- and 4-positions for electrophilic attack and can also be used to facilitate nucleophilic substitution.

A widely used method for introducing a chlorine atom at the 2-position is the chlorination of the corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) precursor. wikipedia.org Reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this transformation. wikipedia.orgchempanda.com For instance, starting from a 2-hydroxypyridine derivative, treatment with phosphoryl chloride replaces the hydroxyl group with a chlorine atom.

Another approach involves the direct chlorination of pyridine itself, though this often leads to a mixture of products, including the desired 2-chloropyridine (B119429) and over-chlorinated species like 2,6-dichloropyridine. wikipedia.org Controlling the reaction conditions, such as temperature and the ratio of reactants, is crucial for maximizing the yield of the mono-chlorinated product. One patented process describes the gas-phase reaction of pyridine with chlorine in the presence of carbon tetrachloride to improve selectivity for 2-chloropyridine. google.com

The Sandmeyer reaction provides a route to 2-chloropyridines from 2-aminopyridines. This involves the formation of a diazonium salt from the amino group, which is then displaced by a chloride ion, often using a copper(I) chloride catalyst. This method can be highly regioselective, as the position of the chlorine atom is determined by the initial position of the amino group. mdpi.com

| Method | Precursor | Reagent(s) | Key Features |

| Chlorination of Hydroxypyridine | 2-Hydroxypyridine derivative | POCl₃ or PCl₅ | A common and effective method for replacing a hydroxyl group with chlorine. wikipedia.org |

| Direct Chlorination | Pyridine | Cl₂ | Can lead to mixtures of mono- and di-chlorinated products; requires careful control. wikipedia.org |

| Sandmeyer Reaction | 2-Aminopyridine derivative | NaNO₂, HCl, CuCl | Provides high regioselectivity based on the starting amine position. mdpi.com |

Halogen Exchange Reactions

Halogen exchange reactions offer an alternative pathway to introduce a chlorine atom. This is particularly useful when the corresponding bromo- or fluoro-pyridine is more accessible. While less common for producing 2-chloropyridines from other halogens due to relative reactivities, certain conditions can facilitate this exchange. For example, nickel-catalyzed cross-electrophile coupling has been described for the reaction of 2-chloropyridines with alkyl bromides, where halogen exchange was noted as a competing reaction under some conditions. nih.gov

In some synthetic sequences, a fluorine atom at the 2-position, which can be introduced with high selectivity, is subsequently displaced by another nucleophile. Studies comparing the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide show that the 2-fluoropyridine (B1216828) is significantly more reactive. researchgate.net This highlights the general principle that fluoride (B91410) is often a better leaving group than chloride in nucleophilic aromatic substitution on pyridine rings. Therefore, a direct synthesis of the 2-chloro derivative is often preferred over a halogen exchange from a 2-fluoro precursor.

Ethoxylation at the 4-Position

The introduction of an ethoxy group at the 4-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution or etherification of a suitable precursor.

Nucleophilic Aromatic Substitution with Ethoxide

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridine rings, particularly at the 2- and 4-positions. stackexchange.com These positions are electronically deficient and can readily accommodate the negative charge of the intermediate Meisenheimer complex. stackexchange.comlibretexts.org The reaction involves the attack of a nucleophile, in this case, an ethoxide ion (EtO⁻), on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 4-position.

A common substrate for this reaction would be a 2,4-dichloropyridine (B17371) derivative. The ethoxide ion, typically from sodium ethoxide or potassium ethoxide, selectively displaces the chlorine atom at the 4-position. The greater reactivity of the 4-position over the 2-position for nucleophilic attack is a known phenomenon in pyridine chemistry, allowing for selective functionalization. stackexchange.com A study on the reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide demonstrated that the rate of substitution is influenced by the nature and position of other substituents on the ring. researchgate.net

| Substrate | Nucleophile | Solvent | Outcome |

| 2,4-Dichloropyridine derivative | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Selective displacement of the 4-chloro group to form a 4-ethoxypyridine. stackexchange.com |

| 2-Fluoro-4-chloropyridine derivative | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Preferential substitution at the 4-position is generally expected. researchgate.net |

Etherification of Hydroxypyridine Precursors

An alternative strategy for installing the 4-ethoxy group is the etherification of a 4-hydroxypyridine (B47283) precursor. This method is analogous to the Williamson ether synthesis. The hydroxyl group of the 4-hydroxypyridine is first deprotonated with a suitable base to form a pyridinoxide anion. This anion then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) to form the desired ether.

This approach is beneficial when the corresponding 4-hydroxypyridine is readily available. Various methods exist for the synthesis of substituted 4-hydroxypyridines, sometimes involving the cyclization of 1,3-diketones with an ammonia (B1221849) source. google.com Once the 2-chloro-4-hydroxypyridin-3-amine scaffold is assembled, the final etherification step can be performed.

Modern Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. For the synthesis of functionalized pyridines like 2-Chloro-4-ethoxypyridin-3-amine, these principles can be applied to various steps.

Sustainable approaches include the use of catalysis to improve efficiency and reduce waste. For instance, copper-catalyzed and palladium-catalyzed reactions are increasingly used for C-N and C-O bond formation in heterocyclic synthesis. nih.gov Nickel-catalyzed cross-coupling reactions are also emerging as powerful tools for creating C-C bonds on the pyridine ring, potentially offering new routes to complex derivatives. nih.gov

Flow chemistry is another modern technique that can offer advantages over traditional batch processing. Continuous flow systems can allow for better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety, especially for potentially hazardous reactions. The transition of synthetic methods from batch to continuous flow is an active area of research. mdpi.com

The use of greener solvents and reagents is a core tenet of sustainable chemistry. This involves replacing hazardous solvents with safer alternatives and designing reactions that are more atom-economical. For example, research into photocatalysis using organic dyes instead of heavy metals represents a move toward more sustainable catalytic systems. mdpi.com Telescoping synthesis, where intermediates are not isolated and purified, streamlines processes, saving time, resources, and reducing waste. acs.org These modern strategies hold promise for developing more sustainable and efficient syntheses of this compound and related compounds.

Catalytic Methods in the Synthesis of this compound

The synthesis of substituted aminopyridines often relies on catalytic reactions to achieve desired regioselectivity and efficiency. Palladium-catalyzed cross-coupling reactions, for instance, are a common method for forming carbon-nitrogen bonds to introduce an amino group onto a pyridine ring. acs.org Iron-catalyzed cyclization reactions have also been developed for the green synthesis of substituted pyridines. rsc.org However, no specific catalysts or catalytic conditions have been published for the synthesis of this compound.

Flow Chemistry Applications in Reaction Optimization

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like pyridines, including improved reaction control, enhanced safety, and ease of scalability. The Bohlmann-Rahtz pyridine synthesis, for example, has been adapted to flow reactor conditions, demonstrating the potential for this technology in pyridine synthesis. interchim.fr The use of flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for optimizing the synthesis of complex molecules. Nevertheless, there are no specific reports on the application of flow chemistry for the preparation of this compound.

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the synthesis of pyridines and other nitrogen-containing heterocycles. nih.govacs.org This includes the use of greener solvents, atom-economical reactions, and the development of catalytic processes to replace stoichiometric reagents. rsc.orgbiosynce.com For instance, microwave-assisted synthesis has been recognized as a green chemistry tool for the efficient production of pyridine derivatives. nih.govacs.org While these principles are widely applied in modern organic synthesis, their specific application to the synthetic route of this compound has not been documented in available literature.

Theoretical and Computational Investigations of 2 Chloro 4 Ethoxypyridin 3 Amine

Electronic Structure and Reactivity Prediction Studies

The arrangement of electrons and the nature of molecular orbitals are fundamental to a molecule's chemical behavior. Computational methods allow for detailed investigation of these features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on various substituted pyridines have demonstrated the utility of DFT in predicting their nucleophilicity and reactivity. ias.ac.in For 2-Chloro-4-ethoxypyridin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to optimize the molecular geometry and calculate electronic properties. ias.ac.in

These calculations can determine key electronic descriptors. For instance, the distribution of electron density reveals the most electron-rich and electron-poor regions of the molecule. In the case of this compound, the amino and ethoxy groups are expected to increase electron density on the pyridine (B92270) ring through resonance, while the electronegative chlorine atom withdraws electron density inductively. DFT can quantify these effects by calculating atomic charges. A study on the related compound, 2-Chloro-4-methylpyridin-3-amine, confirmed the planarity of the molecule, a finding that would be expected to be explored and verified through DFT for the ethoxy analogue. researchgate.net

| Descriptor | Typical Information Yielded | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Confirms planarity and preferred conformation of the ethoxy group. |

| Atomic Charges (e.g., Mulliken, NBO) | Electron distribution across the molecule | Identifies nucleophilic (N-amine, ring carbons) and electrophilic (C-Cl) sites. |

| Dipole Moment | Overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Global Nucleophilicity Index (N) | Quantitative measure of nucleophilic character | Predicts reactivity towards electrophiles. ias.ac.in |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and localization of these orbitals are critical in predicting how a molecule will react. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com For this compound, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the electron-rich pyridine ring, enhanced by the ethoxy substituent. The energy of the HOMO is a key indicator of the molecule's donating ability; a higher HOMO energy corresponds to greater nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The LUMO is anticipated to be localized primarily on the pyridine ring, with a significant contribution at the carbon atom bonded to the chlorine, reflecting the C-Cl antibonding character. A lower LUMO energy indicates a greater propensity to accept electrons.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive.

| Orbital | Predicted Primary Localization | Predicted Reactivity Role | Hypothetical Energy (eV) |

|---|---|---|---|

| HOMO | Amino group, Pyridine π-system | Nucleophilic site (electron donation) | -5.8 |

| LUMO | Pyridine π*-system (esp. C2-Cl bond) | Electrophilic site (electron acceptance) | -1.2 |

| HOMO-LUMO Gap | N/A | Indicator of chemical reactivity | 4.6 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the exploration of potential pathways and the identification of transition states. acs.org For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloride is displaced. This is a common reaction for 2-chloropyridines. wikipedia.org

Reaction pathway modeling would involve:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and a nucleophile) and the final product are calculated.

Identifying Intermediates: In SNAr reactions, a Meisenheimer complex is a key intermediate. Computational modeling can confirm its stability and structure.

Searching for Transition States (TS): The highest energy point along the reaction coordinate is the transition state. DFT calculations can locate the TS geometry and its energy. The energy of the TS determines the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. acs.org

For example, modeling the amination at the C4 position of a related dichloroquinoline showed how DFT could be used to propose a plausible mechanism involving intermediates and transition states. mdpi.com Similar studies could predict whether substitution is more favorable at the C2 position (displacing Cl) or other sites, and how the ethoxy and amino groups influence the activation barriers.

Spectroscopic Property Prediction and Interpretation

While basic identification data is outside the scope, theoretical methods can predict and help interpret more complex spectroscopic features. nih.gov Quantum chemical calculations can compute vibrational frequencies (for IR and Raman spectra) and electronic transition energies (for UV-Vis spectra). nih.gov

By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes can be achieved. For this compound, this would allow for the precise identification of stretching and bending modes associated with the C-Cl, C-O, N-H, and pyridine ring bonds. This level of detail helps in understanding how the substituents influence the vibrational properties and electronic structure of the molecule.

Conformation Analysis and Stereochemical Considerations

Conformation analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational questions involve the orientation of the ethoxy group and the amino group relative to the pyridine ring.

The pyridine ring itself is aromatic and therefore planar. csbsju.edu A crystallographic study of the analogous compound 2-Chloro-4-methylpyridin-3-amine revealed that the molecule is essentially planar and that its conformation is stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the adjacent chlorine atom (N—H⋯Cl). researchgate.net

It is highly probable that this compound adopts a similar planar conformation to maximize electronic conjugation and form the same stabilizing intramolecular hydrogen bond. The main remaining conformational variable is the rotation around the C4-O and O-C(ethyl) bonds of the ethoxy group. Computational modeling can determine the most stable conformer by calculating the potential energy surface as a function of the relevant dihedral angles. The lowest energy conformation would likely involve the ethyl group being positioned to minimize steric clash with the rest of the molecule.

| Dihedral Angle | Atoms Involved | Significance | Predicted Value (approx.) |

|---|---|---|---|

| τ1 | C3-C4-O-C(ethyl) | Orientation of the ethoxy group relative to the ring | ~0° or ~180° (for planarity) |

| τ2 | C4-O-C(ethyl)-C(methyl) | Orientation of the terminal methyl group | ~180° (anti-periplanar) |

| τ3 | N-C3-C2-Cl | Planarity of the substituted ring fragment | ~0° |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of new and improved methods for synthesizing 2-Chloro-4-ethoxypyridin-3-amine is a cornerstone of future research. Current synthetic strategies, while effective, may be hampered by factors such as multi-step procedures, harsh reaction conditions, or the generation of undesirable byproducts. Future efforts will likely focus on addressing these limitations through the application of modern synthetic methodologies.

Key areas of exploration will include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) core through C-H activation is a powerful strategy that can significantly shorten synthetic sequences. Research into selective C-H amination or etherification on a pre-chlorinated pyridine scaffold could provide a more atom-economical route to the target molecule.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. researchgate.net The development of a continuous flow synthesis for this compound could lead to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. The identification or engineering of enzymes capable of regioselective amination or chlorination on a pyridine ring would be a significant breakthrough.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Fewer synthetic steps, increased atom economy. | Development of selective catalysts for amination and etherification. |

| Flow Chemistry | Improved safety, scalability, and consistency. researchgate.net | Design and optimization of a continuous flow reactor setup. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of enzymes for pyridine functionalization. |

Exploration of Under-Investigated Reaction Pathways and Transformation Mechanisms

A thorough understanding of the reactivity of this compound is crucial for its effective utilization. While the individual functional groups have well-established chemical behaviors, their interplay within the pyridine ring can lead to unique and sometimes unexpected reactivity. Future research will delve into these nuances to unlock new synthetic possibilities.

Areas of focus will include:

Selective Cross-Coupling Reactions: The presence of a chlorine atom suggests the potential for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.gov A systematic investigation into the chemoselectivity of these reactions at the C2 position, while preserving the other functional groups, is a critical area for future study.

Ring Transformation Reactions: Pyridine rings can, under certain conditions, undergo ring-opening and rearrangement reactions. Exploring the propensity of this compound to participate in such transformations could lead to the discovery of novel heterocyclic scaffolds.

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, transition states, and the factors governing regioselectivity. nih.gov Applying these tools to the reactions of this compound will be instrumental in rationally designing new synthetic applications.

Expansion of this compound's Utility as a Versatile Synthetic Intermediate

The true value of a building block lies in its ability to be readily converted into a wide range of useful molecules. 2-Chloro-4-ethoxypyyridin-3-amine is already recognized as a key intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. patsnap.comresearchgate.net Future research will aim to significantly broaden its application scope.

This expansion will likely be driven by:

Library Synthesis for Drug Discovery: The core structure of this compound can be systematically modified at its three functional groups to generate large libraries of related compounds. These libraries can then be screened for biological activity against various therapeutic targets.

Development of Novel Functional Materials: The pyridine scaffold is a common feature in functional materials such as organic light-emitting diodes (OLEDs) and sensors. The specific substitution pattern of this compound could be leveraged to create new materials with tailored electronic and photophysical properties.

Synthesis of Complex Natural Products: The structural motifs present in this compound may serve as a key starting point for the total synthesis of complex, biologically active natural products containing substituted pyridine rings.

| Application Area | Potential Impact | Research Direction |

| Drug Discovery | Identification of new therapeutic agents. | High-throughput synthesis and screening of derivative libraries. |

| Functional Materials | Creation of novel materials for electronic and optical applications. | Design and synthesis of pyridine-based materials with tailored properties. |

| Natural Product Synthesis | Access to complex and biologically active molecules. | Strategic incorporation of the this compound core into synthetic routes. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry. rjptonline.org These powerful computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. eurekalert.orgchemai.io The integration of AI and ML into the study of this compound represents a significant emerging trend.

Key applications of AI and ML in this context include:

Predictive Modeling of Reactivity: ML models can be trained on existing reaction data to predict the most likely products and yields for reactions involving this compound under various conditions. nih.govmedium.com This can significantly reduce the amount of trial-and-error experimentation required.

Automated Synthesis Planning: Retrosynthesis software, powered by AI, can propose synthetic pathways to target molecules starting from simple precursors, potentially identifying novel and more efficient routes to compounds derived from this compound.

High-Throughput Experimentation and Data Analysis: The combination of automated synthesis platforms and ML algorithms can enable the rapid execution and analysis of a large number of reactions, accelerating the discovery of new transformations and the optimization of existing ones. chemai.io

Contribution to Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly be influenced by the drive for greater sustainability.

This will involve a focus on:

Atom Economy: Developing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks and Solvents: Exploring the possibility of deriving the starting materials for the synthesis of this compound from renewable sources and utilizing greener, less hazardous solvents.

Catalysis over Stoichiometric Reagents: Emphasizing the use of catalytic methods, which are inherently more sustainable than reactions that require stoichiometric amounts of reagents.

By embracing these future research directions and emerging trends, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical entity, paving the way for innovations in medicine, materials science, and sustainable chemical manufacturing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.